![molecular formula C11H6BrNO4 B11833400 4-Bromoquinoline-3,7-dicarboxylic acid](/img/structure/B11833400.png)
4-Bromoquinoline-3,7-dicarboxylic acid
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Overview
Description
4-Bromoquinoline-3,7-dicarboxylic acid is a chemical compound with the molecular formula C11H6BrNO4 and a molecular weight of 296.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoquinoline-3,7-dicarboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For example, 4-bromoquinoline can be synthesized by heating 4-hydroxyquinoline with phosphorus pentabromide or through the diazotization of 4-aminoquinoline . The resulting 4-bromoquinoline can then be further functionalized to introduce carboxylic acid groups at the 3 and 7 positions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and carboxylation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromoquinoline-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromoquinoline-3,7-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-3,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline-3-carboxylic acid: Similar in structure but with different functional groups and positions.
Fluorinated Quinolines: These compounds have fluorine atoms instead of bromine, leading to different chemical properties and biological activities.
Uniqueness
4-Bromoquinoline-3,7-dicarboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Biological Activity
4-Bromoquinoline-3,7-dicarboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H6BrNO4, with a molecular weight of approximately 296.07 g/mol. The compound features a quinoline core substituted with bromine and two carboxylic acid groups at the 4, 3, and 7 positions. This specific arrangement contributes to its unique electronic properties and reactivity profiles, making it a versatile candidate for medicinal chemistry.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : Quinoline derivatives exhibit significant antimicrobial activity against various pathogens. Compounds structurally related to this compound have shown inhibitory effects on bacterial growth and are being investigated as potential antibiotics .
- Antitumor Effects : Studies indicate that quinoline derivatives can inhibit tumor cell proliferation. The presence of the bromine atom and dicarboxylic acid moieties in this compound enhances its interaction with biological targets involved in cancer progression .
- Antimalarial Activity : Similar quinoline compounds have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria. This suggests that this compound may also possess antimalarial properties worth exploring .
The mechanisms through which this compound exerts its biological effects are under investigation. Key areas of focus include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium tuberculosis, which is crucial for bacterial DNA replication .
- Binding Affinity Studies : Molecular docking studies suggest that modifications to the compound's structure can significantly affect its binding efficiency to biological targets. This highlights the importance of structural optimization in enhancing its therapeutic potential .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromoquinoline-3-carboxylic acid | CHBrNO | Contains one carboxylic group |
4-Bromoquinoline-3,8-dicarboxylic acid | CHBrNO | Similar structure with carboxyl groups at different positions |
2-Bromoquinoline-3-carboxylic acid | CHBrNO | Bromine substitution at position 2 |
The unique arrangement of functional groups in this compound may lead to distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
- Antitubercular Activity : A study focused on arylated quinoline analogs found that modifications at specific positions significantly enhanced their antitubercular activity. The findings suggest that similar modifications could be beneficial for enhancing the efficacy of this compound against M. tuberculosis .
- Antimalarial Evaluation : Research on quinolone derivatives indicated promising antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The IC50 values ranged from low nanomolar concentrations, emphasizing the need for further exploration of related compounds like this compound .
Properties
Molecular Formula |
C11H6BrNO4 |
---|---|
Molecular Weight |
296.07 g/mol |
IUPAC Name |
4-bromoquinoline-3,7-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-9-6-2-1-5(10(14)15)3-8(6)13-4-7(9)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
CWSKGWWAGQWRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
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